Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride

Description

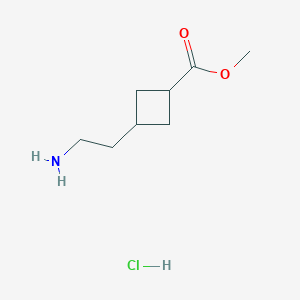

Methyl 3-(2-aminoethyl)cyclobutanecarboxylate hydrochloride is a cyclobutane-derived compound featuring a carboxylate ester group and a 2-aminoethyl substituent at the 3-position of the cyclobutane ring.

Properties

Molecular Formula |

C8H16ClNO2 |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-4-6(5-7)2-3-9;/h6-7H,2-5,9H2,1H3;1H |

InChI Key |

VDMGIKXLBAHVNP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(C1)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride typically involves the esterification of cyclobutanecarboxylic acid followed by the introduction of an aminoethyl group. The reaction conditions often require the use of a strong acid catalyst and an alcohol solvent. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

H-PGDS Inhibition

The primary application of methyl 3-(2-aminoethyl)cyclobutanecarboxylate hydrochloride lies in its ability to inhibit H-PGDS, an enzyme implicated in the synthesis of Prostaglandin D2 (PGD2). PGD2 has been associated with various pathological conditions, including:

- Neurodegenerative Diseases : The inhibition of H-PGDS may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease, where PGD2 plays a role in neuroinflammation and neuronal damage .

- Musculoskeletal Disorders : The compound has shown promise in treating muscular dystrophies, including Duchenne muscular dystrophy, by reducing the pathological effects of PGD2 on muscle tissue .

Other Therapeutic Uses

Methyl 3-(2-aminoethyl)cyclobutanecarboxylate hydrochloride has been investigated for its potential use in treating various other conditions:

- Asthma and Chronic Obstructive Pulmonary Disease (COPD) : By modulating PGD2 levels, the compound may alleviate bronchoconstriction associated with these respiratory diseases .

- Rheumatoid Arthritis and Systemic Lupus Erythematosus : Its anti-inflammatory properties could be beneficial in managing symptoms of these autoimmune disorders .

- Muscle Injury Recovery : Studies indicate that H-PGDS inhibitors can accelerate functional repair following muscle injuries, suggesting a role in sports medicine and rehabilitation .

Preclinical Studies

Preclinical studies have demonstrated the efficacy of methyl 3-(2-aminoethyl)cyclobutanecarboxylate hydrochloride in animal models:

- Muscle Injury Models : In experiments involving C57BL/6N mice subjected to eccentric muscle contractions, administration of the compound showed significant improvements in recovery metrics compared to control groups .

- Neuroprotection : Animal models of neurodegeneration treated with H-PGDS inhibitors exhibited reduced markers of inflammation and improved cognitive function, supporting its potential use in human therapies for neurodegenerative diseases .

Clinical Implications

While extensive clinical trials are still needed, preliminary findings suggest that methyl 3-(2-aminoethyl)cyclobutanecarboxylate hydrochloride could be integrated into treatment regimens for patients suffering from chronic inflammatory conditions and muscle degenerative disorders.

Summary Table of Applications

| Application Area | Specific Conditions | Potential Benefits |

|---|---|---|

| Neurodegenerative Diseases | Alzheimer's, Parkinson's | Reduction of neuroinflammation |

| Musculoskeletal Disorders | Duchenne muscular dystrophy | Improved muscle function and recovery |

| Respiratory Diseases | Asthma, COPD | Alleviation of bronchoconstriction |

| Autoimmune Disorders | Rheumatoid arthritis, systemic lupus | Anti-inflammatory effects |

| Muscle Injury Recovery | Sports injuries | Accelerated functional repair |

Mechanism of Action

The exact mechanism of action for Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride is not well-understood. it is believed to interact with molecular targets such as enzymes or receptors due to its structural similarity to other bioactive compounds. The pathways involved likely include modulation of neurotransmitter systems or enzyme inhibition .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differences are summarized below:

Key Observations :

- Substituent Position and Type: The position of the amino/alkylamino group (1- vs. 3-position) and the presence of additional alkyl groups (e.g., 2,2-dimethyl in ) significantly influence steric hindrance and solubility.

- Amine Basicity: Primary amines (e.g., 2-aminoethyl in the target compound) are more basic than secondary amines (e.g., methylamino in ), which may affect solubility and reactivity in acidic/basic conditions .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride (–3):

- Procedure: Starting from 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid, sodium hydride and methyl iodide are used for methylation. Final deprotection yields the hydrochloride salt with 100% purity .

- Yield : Near-quantitative (100%) after purification via silica gel chromatography .

cis-Methyl 3-Amino-2,2-dimethylcyclobutanecarboxylate Hydrochloride ():

- Procedure : Stereoselective synthesis likely involves cyclization of pre-functionalized precursors, followed by HCl salt formation.

- Yield: Not explicitly stated, but commercial availability suggests high efficiency .

Comparison :

- The target compound’s synthesis would require introducing a 2-aminoethyl group via reductive amination or alkylation, which may complicate regioselectivity compared to simpler methylamino derivatives .

Physicochemical and Analytical Data

Insights :

- The LCMS data for methyl 1-(methylamino)cyclobutanecarboxylate HCl (m/z 411) suggests a molecular weight consistent with its structure . The target compound would likely exhibit a higher m/z due to the additional ethylene group in the 2-aminoethyl substituent.

- NMR spectra for cyclobutane derivatives typically show complex splitting patterns due to ring strain and restricted rotation .

Biological Activity

Methyl 3-(2-aminoethyl)cyclobutanecarboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

Methyl 3-(2-aminoethyl)cyclobutanecarboxylate hydrochloride is characterized by the following structural formula:

This compound features a cyclobutane ring, an aminoethyl group, and a methyl ester functional group, which may contribute to its biological activity.

Pharmacological Effects

Research indicates that derivatives of similar structures exhibit various pharmacological effects, including:

- Anti-serotonergic Activity : Compounds with similar structures have shown the ability to inhibit serotonin receptors, potentially impacting mood and anxiety disorders .

- Antihistamine Properties : Some derivatives demonstrate antihistamine effects, which could be beneficial in treating allergic reactions .

- CNS Depressant Effects : Initial screenings suggest that certain analogs may possess central nervous system depressant properties, indicating potential for sedative applications .

The biological activity of Methyl 3-(2-aminoethyl)cyclobutanecarboxylate hydrochloride may be attributed to its interaction with neurotransmitter systems. The compound could modulate the activity of serotonin and histamine receptors, leading to its observed pharmacological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their clinical implications:

Observational Research Framework

A recent framework for conducting observational research highlights the importance of case studies in understanding complex biological interactions. This approach has been applied in various healthcare settings to evaluate the efficacy and safety of compounds like Methyl 3-(2-aminoethyl)cyclobutanecarboxylate hydrochloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.